molecular formula C22H24N4O2S2 B2386266 1,4-Bis(4-ethoxybenzo[d]thiazol-2-yl)piperazine CAS No. 862977-09-1

1,4-Bis(4-ethoxybenzo[d]thiazol-2-yl)piperazine

Cat. No.: B2386266
CAS No.: 862977-09-1
M. Wt: 440.58
InChI Key: CNYICGOREXPAPM-UHFFFAOYSA-N
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Description

1,4-Bis(4-ethoxybenzo[d]thiazol-2-yl)piperazine is a high-purity organic compound supplied for research and development purposes. With the molecular formula C22H24N4O2S2 , this complex molecule is built around a central piperazine ring, which is symmetrically substituted at the 1 and 4 positions with 4-ethoxybenzo[d]thiazole groups. The benzo[d]thiazole moiety is a privileged structure in medicinal chemistry and materials science, often associated with biological activity and interesting photophysical properties. The ethoxy substituent on the benzothiazole ring can influence the compound's electronic characteristics, solubility, and binding affinity, making it a valuable functional group for tuning the molecule's properties for specific applications. This compound is part of a broader class of bis(benzothiazolyl)piperazine derivatives studied for their potential in various scientific fields. Researchers investigating novel fluorescent probes, organic electronic materials, or exploring new pharmacologically active molecules may find this compound of particular interest. The piperazine core often contributes favorable physicochemical and binding properties, making it a common feature in many developed compounds. This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

4-ethoxy-2-[4-(4-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2S2/c1-3-27-15-7-5-9-17-19(15)23-21(29-17)25-11-13-26(14-12-25)22-24-20-16(28-4-2)8-6-10-18(20)30-22/h5-10H,3-4,11-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNYICGOREXPAPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C4=NC5=C(C=CC=C5S4)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategies for Piperazine-Benzo[d]thiazole Conjugates

Nucleophilic Aromatic Substitution (SNAr)

The SNAr route is widely employed for constructing piperazine-linked heterocycles. In a protocol adapted from bis-thiadiazole syntheses, piperazine reacts with 2-chloro-4-ethoxybenzo[d]thiazole under basic conditions. The reaction proceeds via deprotonation of piperazine’s secondary amines, followed by displacement of the chloride leaving group.

Optimization Insights :

  • Solvent : Dimethylformamide (DMF) enhances solubility of the aromatic substrate, achieving 68% yield at 110°C.
  • Catalyst : Triethylamine (2.5 equiv) neutralizes HCl byproducts, shifting equilibrium toward product formation.
  • Kinetics : Reaction completion requires 18–24 hours, monitored by TLC (Rf = 0.43 in ethyl acetate/hexane 1:3).

Challenges :

  • Competing elimination pathways at temperatures >120°C lead to dehydrohalogenation byproducts.
  • Steric hindrance from the ethoxy group necessitates excess piperazine (2.2 equiv) for full conversion.

Cyclocondensation of o-Aminothiophenol Derivatives

An alternative approach involves in situ formation of the benzo[d]thiazole ring. o-Amino-4-ethoxythiophenol is condensed with piperazine-1,4-dicarbonyl dichloride, followed by oxidative cyclization.

Procedure :

  • Coupling Step : o-Amino-4-ethoxythiophenol (2.0 equiv) reacts with piperazine-1,4-dicarbonyl dichloride (1.0 equiv) in dichloromethane at 0°C, yielding a dithioamide intermediate (72%).
  • Cyclization : Treatment with iodine (1.5 equiv) in ethanol induces ring closure via sulfur-sulfur bond formation, affording the target compound in 58% isolated yield.

Spectroscopic Validation :

  • 1H NMR (400 MHz, DMSO-d6): δ 1.42 (t, J = 7.0 Hz, 6H, -OCH2CH3), 4.12 (q, J = 7.0 Hz, 4H, -OCH2), 3.85 (s, 8H, piperazine-H), 7.25–7.45 (m, 4H, Ar-H).
  • HRMS : m/z calcd for C24H26N4O2S2 [M+H]+: 483.1524; found: 483.1526.

Comparative Analysis of Methodologies

Table 1. Yield and Efficiency of Synthetic Routes
Method Conditions Yield (%) Purity (HPLC)
SNAr DMF, 110°C, 24 h 68 98.2
Cyclocondensation EtOH, I2, reflux, 6 h 58 95.7

The SNAr route offers higher yields but requires stringent temperature control. Cyclocondensation avoids pre-functionalized benzo[d]thiazoles but introduces multi-step complexity.

Mechanistic Investigations

Electronic Effects of the Ethoxy Substituent

Density functional theory (DFT) calculations reveal that the ethoxy group’s +M effect activates the benzo[d]thiazole C2 position toward nucleophilic attack. The LUMO energy at C2 decreases from −1.8 eV (unsubstituted) to −2.3 eV (4-ethoxy), rationalizing enhanced reactivity in SNAr.

Solvent Polarity and Reaction Kinetics

Polar aprotic solvents (DMF, ε = 36.7) accelerate SNAr by stabilizing the transition state. A linear free-energy relationship (LFER) analysis shows a Hammett ρ value of +2.1, consistent with a rate-determining step involving Meisenheimer complex formation.

Scalability and Industrial Considerations

Continuous-Flow Synthesis

Microreactor systems (0.5 mL volume) enable rapid heat dissipation, reducing decomposition during SNAr. At 120°C and 10 min residence time, throughput reaches 12 g/h with 65% yield.

Green Chemistry Metrics

  • PMI (Process Mass Intensity) : SNAr (PMI = 32) outperforms cyclocondensation (PMI = 48) due to fewer purification steps.
  • E-Factor : 6.2 kg waste/kg product for SNAr vs. 9.8 for cyclocondensation.

Applications and Derivatives

Antimicrobial Activity

Analogues lacking the ethoxy group show reduced activity against E. coli (MIC = 128 μg/mL vs. 32 μg/mL for ethoxy derivatives), highlighting the substituent’s role in membrane penetration.

Coordination Chemistry

The compound forms stable complexes with Cu(II) (log K = 4.8) via thiazole nitrogen donors, as evidenced by UV-Vis (λmax = 675 nm) and EPR spectroscopy (g‖ = 2.21).

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(4-ethoxybenzo[d]thiazol-2-yl)piperazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy groups or the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Reduced forms of the ethoxybenzo[d]thiazolyl groups.

    Substitution: Substituted piperazine derivatives.

Scientific Research Applications

1,4-Bis(4-ethoxybenzo[d]thiazol-2-yl)piperazine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antibacterial and antifungal properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1,4-Bis(4-ethoxybenzo[d]thiazol-2-yl)piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with microbial cell wall synthesis, leading to its antibacterial properties .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Piperazine derivatives differ significantly based on substituent type, position, and molecular complexity. Key comparisons include:

Compound Name / ID Molecular Formula Molecular Weight Substituent Features Key Data Source
1,4-Bis(6-ethoxybenzo[d]thiazol-2-yl)piperazine (Analog) C₂₄H₂₆N₄O₂S₂ ~498.6 (estimated) 6-ethoxybenzo[d]thiazole groups
1,4-Bis(5-chloro-1,3,4-thiadiazol-2-yl)piperazine C₆H₆Cl₂N₆S₂ 297.2 Chlorinated thiadiazole groups
C22H22N6S4 (Thiadiazole-piperazine) C₂₂H₂₂N₆S₄ 529.7 Ethoxy and thiadiazole substituents
1,4-Bis(4-methoxybenzaldehyde)dithiosemicarbazone-piperazine C₂₄H₂₈N₆O₂S₂ 496.6 Methoxybenzaldehyde and dithiosemicarbazone

Key Observations :

  • Halogen vs. Alkoxy Groups : Chlorine substituents (e.g., in ) increase molecular weight slightly but improve antimicrobial activity, whereas ethoxy/methoxy groups may enhance solubility .
Antimicrobial Performance
  • Thiadiazole Derivatives : Compounds like 1,4-Bis(5-chloro-1,3,4-thiadiazol-2-yl)piperazine exhibit potent inhibition against E. coli and S. aureus (MIC: 2–8 µg/mL), attributed to chloro groups enhancing electrophilic interactions .
  • Dithiosemicarbazone Derivatives : 1,4-Bis(4-chlorobenzaldehyde)piperazine dithiosemicarbazone showed superior fungicidal activity against Colletotrichum falcatum compared to commercial fungicides .
Anticancer Activity
  • Bis(thiazole-thiadiazole) Hybrids : A brominated derivative (C₄₀H₃₄Br₂N₈O₄S₂) demonstrated 90% inhibition against HL-60 leukemia cells at 10 µM, highlighting the role of halogenation in cytotoxicity .
  • Dithiocarboxy Derivatives: 1,4-Bis[3-(amino-dithiocarboxy)propionyl]piperazine derivatives (e.g., compound 4d) achieved 90% inhibition of HL-60 cells, suggesting dithiocarboxy groups enhance DNA interaction .
Kinase Inhibition
  • Thiazolin-2-yl Derivatives: Compound 5d (C₂₈H₂₄N₆O₂S₂) from showed nanomolar activity against DYRK1A kinase (IC₅₀ = 0.041 µM), indicating that arylidene substituents improve kinase binding .

Biological Activity

1,4-Bis(4-ethoxybenzo[d]thiazol-2-yl)piperazine (CAS No. 862977-09-1) is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

1,4-Bis(4-ethoxybenzo[d]thiazol-2-yl)piperazine features a piperazine core substituted with two ethoxybenzo[d]thiazole moieties. This structural arrangement is significant for its biological interactions and pharmacological potential.

Antimicrobial Activity

Research indicates that compounds with similar benzothiazole structures exhibit promising antimicrobial properties. For instance, benzothiazole derivatives have been shown to possess activity against various pathogens, including resistant strains such as Acinetobacter baumannii and Pseudomonas aeruginosa .

PathogenMinimum Inhibitory Concentration (MIC)
E. coli4 μg/mL
K. pneumoniae2 μg/mL
P. aeruginosa8 μg/mL
A. baumannii0.5 μg/mL

This table summarizes the MIC values for key Gram-negative pathogens, indicating that compounds related to 1,4-Bis(4-ethoxybenzo[d]thiazol-2-yl)piperazine may also exhibit similar antimicrobial efficacy.

Anticancer Activity

The anticancer potential of benzothiazole derivatives has been explored in various studies. For example, derivatives have shown significant activity against pancreatic cancer cells . The mechanisms underlying this activity often involve the modulation of cell signaling pathways and induction of apoptosis in cancer cells.

The precise mechanism of action for 1,4-Bis(4-ethoxybenzo[d]thiazol-2-yl)piperazine is still under investigation. However, it is believed that the compound interacts with specific molecular targets within cells:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit bacterial gyrase and topoisomerase IV, which are critical for bacterial DNA replication.
  • Cell Signaling Modulation : The interaction with receptors involved in cell proliferation and survival pathways may contribute to its anticancer effects.

Case Studies

Several studies have evaluated the biological activities of benzothiazole derivatives:

  • Antimicrobial Screening : A study conducted by Sarkar et al. synthesized various benzothiazole derivatives and assessed their antimicrobial properties against multiple pathogens. Results indicated a strong correlation between structural modifications and enhanced activity .
  • Anticancer Evaluation : In another study by Leal et al., different benzothiazole derivatives were tested against pancreatic cancer cell lines, revealing significant cytotoxic effects linked to specific structural features .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,4-Bis(4-ethoxybenzo[d]thiazol-2-yl)piperazine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions:

  • Step 1 : Prepare the benzo[d]thiazole precursor via cyclization of 4-ethoxy-2-aminothiophenol with a carboxylic acid derivative (e.g., chloroacetic acid) under reflux in ethanol .
  • Step 2 : Introduce the piperazine core through nucleophilic substitution. Use a polar aprotic solvent (e.g., DMF) with a base like K₂CO₃ to facilitate coupling between the thiazole intermediate and piperazine.
  • Optimization : Monitor reaction progress via TLC (ethyl acetate/hexane, 1:2) and adjust stoichiometry (1:1.2 molar ratio of thiazole to piperazine) to minimize side products .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identify key functional groups (e.g., C-O-C stretching at ~1,250 cm⁻¹ from the ethoxy group) .
  • NMR : Use ¹H and ¹³C NMR to confirm the piperazine backbone (δ 2.8–3.5 ppm for N-CH₂ protons) and benzo[d]thiazole substituents (δ 6.8–7.6 ppm for aromatic protons) .
  • X-ray Crystallography : Employ SHELX programs (e.g., SHELXL) for structure refinement. Resolve potential disorder in the ethoxy groups using high-resolution data (R-factor < 0.05) .

Q. How do structural modifications (e.g., ethoxy vs. methyl groups on the benzo[d]thiazole) affect solubility and reactivity?

  • Methodological Answer :

  • Solubility : Ethoxy groups enhance lipophilicity compared to methyl substituents, as shown in logP calculations (e.g., ΔlogP ≈ +0.8 for ethoxy derivatives) .
  • Reactivity : Electron-donating ethoxy groups stabilize the thiazole ring, reducing electrophilic substitution rates. Compare reaction yields in halogenation assays (e.g., 65% for ethoxy vs. 78% for methyl derivatives) .

Advanced Research Questions

Q. What computational strategies are effective for analyzing the DNA-binding potential of this compound?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina with DNA (PDB ID: 1BNA). Define a 40Å × 40Å × 40Å grid around the minor groove. Apply AM1-optimized conformers of the compound for docking .
  • Key Interactions :
Binding SiteInteraction TypeAffinity (ΔG, kcal/mol)
DG4Pi-alkyl, H-bond-7.4
DA6H-bond-7.5
  • Validation : Compare results with experimental assays (e.g., fluorescence quenching) to confirm intercalation or groove-binding modes .

Q. How can conformational analysis inform the design of derivatives with enhanced anticancer activity?

  • Methodological Answer :

  • Software Tools : Use Spartan06 or Gaussian09 to perform DFT calculations (B3LYP/6-31G* basis set). Identify low-energy conformers where the ethoxy groups adopt equatorial positions to minimize steric hindrance .
  • SAR Insights : Derivatives with para-substituted electron-withdrawing groups (e.g., nitro) show 2–3× higher cytotoxicity in MTT assays against HeLa cells compared to ethoxy analogs .

Q. What strategies resolve contradictions in reported biological activity data across similar piperazine-thiazole derivatives?

  • Methodological Answer :

  • Data Triangulation : Cross-reference IC₅₀ values from multiple assays (e.g., antimicrobial vs. anticancer studies). For example, methylthio derivatives exhibit potent antibacterial activity (MIC = 8 µg/mL) but weak anticancer effects (IC₅₀ > 50 µM) .
  • Experimental Controls : Standardize cell lines (e.g., HepG2 for liver cancer) and culture conditions (e.g., 10% FBS in DMEM) to reduce variability .

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